3-acetamido-5-fluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid is a synthetic compound with the molecular formula C11H9FN2O3 and a molecular weight of 236.2 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an indole ring substituted with acetylamino and fluoro groups .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of indole derivatives . These interactions are crucial for its biological activity, as they can modulate the activity of these enzymes, leading to various biochemical effects. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites. These effects highlight the potential of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects are important for determining the therapeutic window of the compound and for developing safe and effective dosing regimens.
Metabolic Pathways
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound can be metabolized through various pathways, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and for developing strategies to enhance its therapeutic efficacy.
Transport and Distribution
The transport and distribution of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These transport mechanisms can affect the compound’s availability at its target sites and its overall efficacy. Additionally, the compound’s distribution within different tissues can determine its therapeutic potential and its side effect profile.
Subcellular Localization
The subcellular localization of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is important for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, the compound’s localization to the nucleus can enhance its ability to modulate gene expression, while its localization to the mitochondria can affect cellular metabolism.
Preparation Methods
The synthesis of 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 5-fluoroindole with acetic anhydride to introduce the acetyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluoro group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
5-Fluoro-1H-indole-3-carboxylic acid: Similar structure but lacks the acetylamino group.
3-Acetylamino-1H-indole-2-carboxylic acid: Similar structure but lacks the fluoro group
Properties
IUPAC Name |
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYULBACYOKFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.